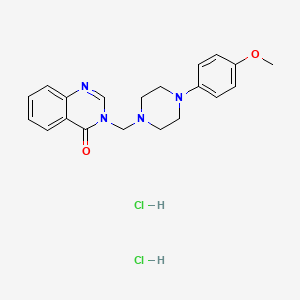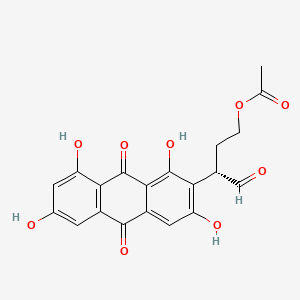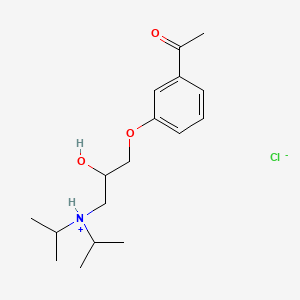
3'-((3-Diisopropylamino-2-hydroxy)propoxy)acetophenone hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3’-((3-Diisopropylamino-2-hydroxy)propoxy)acetophenone hydrochloride is a chemical compound with the molecular formula C17H28ClNO3 It is a derivative of acetophenone and is characterized by the presence of a diisopropylamino group, a hydroxy group, and a propoxy group attached to the acetophenone core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-((3-Diisopropylamino-2-hydroxy)propoxy)acetophenone hydrochloride typically involves the reaction of 3-acetylphenol with 3-chloropropanol in the presence of a base to form the intermediate 3-(3-acetylphenoxy)propanol. This intermediate is then reacted with diisopropylamine under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
3’-((3-Diisopropylamino-2-hydroxy)propoxy)acetophenone hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the acetophenone core can be reduced to form an alcohol.
Substitution: The diisopropylamino group can be substituted with other amines or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can yield an alcohol.
科学研究应用
3’-((3-Diisopropylamino-2-hydroxy)propoxy)acetophenone hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3’-((3-Diisopropylamino-2-hydroxy)propoxy)acetophenone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The diisopropylamino group can interact with active sites of enzymes, potentially inhibiting their activity. Additionally, the hydroxy and propoxy groups can form hydrogen bonds with target molecules, enhancing binding affinity and specificity .
相似化合物的比较
Similar Compounds
3’,4’-Dihydroxy-2-(isopropylamino)acetophenone hydrochloride: Similar structure but with additional hydroxy groups.
3-(3-Acetylphenoxy)-2-hydroxy-N,N-diisopropyl-1-propanaminium chloride: Similar structure with variations in the propoxy group.
Uniqueness
3’-((3-Diisopropylamino-2-hydroxy)propoxy)acetophenone hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the diisopropylamino group enhances its potential as an enzyme inhibitor, while the hydroxy and propoxy groups provide additional sites for chemical modification and interaction with target molecules .
属性
CAS 编号 |
63990-70-5 |
|---|---|
分子式 |
C17H28ClNO3 |
分子量 |
329.9 g/mol |
IUPAC 名称 |
[3-(3-acetylphenoxy)-2-hydroxypropyl]-di(propan-2-yl)azanium;chloride |
InChI |
InChI=1S/C17H27NO3.ClH/c1-12(2)18(13(3)4)10-16(20)11-21-17-8-6-7-15(9-17)14(5)19;/h6-9,12-13,16,20H,10-11H2,1-5H3;1H |
InChI 键 |
XQRALZKQYRLRST-UHFFFAOYSA-N |
规范 SMILES |
CC(C)[NH+](CC(COC1=CC=CC(=C1)C(=O)C)O)C(C)C.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


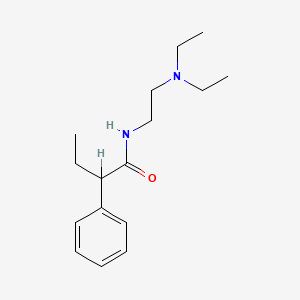
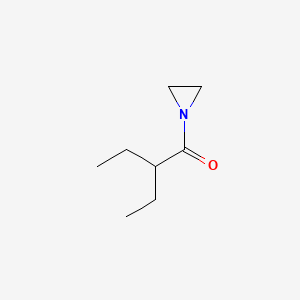
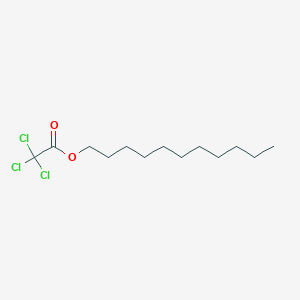
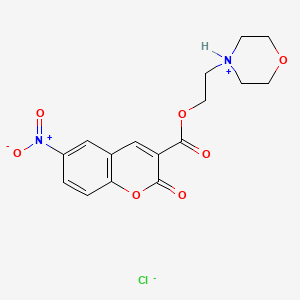
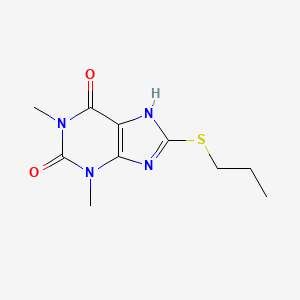
![1,6-Anthracenedisulfonic acid, 8-[[4-(acetylamino)phenyl]amino]-5-amino-9,10-dihydro-9,10-dioxo-, disodium salt](/img/structure/B13763756.png)
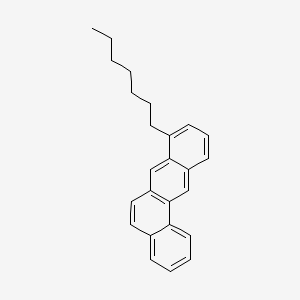
![acetonitrile;N,N-bis[(6-methylpiperidin-1-id-2-yl)methyl]-1-piperidin-1-id-2-yl-1-(2H-pyridin-1-id-6-yl)methanamine;iron(2+)](/img/structure/B13763774.png)
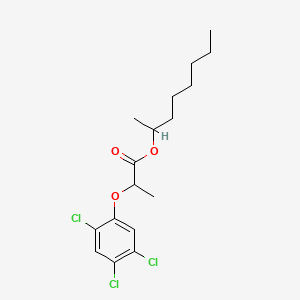
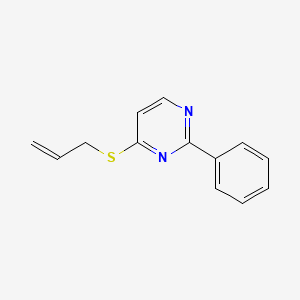
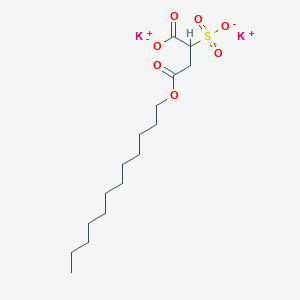
![Sodium 2-[[[2,5-dichloro-4-[(2-methyl-1H-indol-3-yl)azo]phenyl]sulphonyl]amino]ethanesulphonate](/img/structure/B13763792.png)
